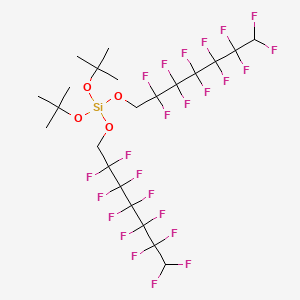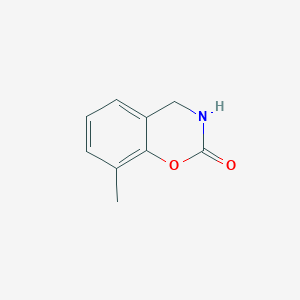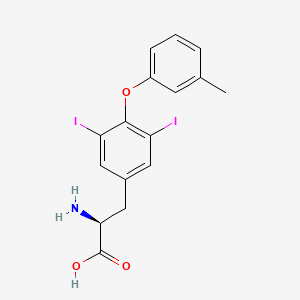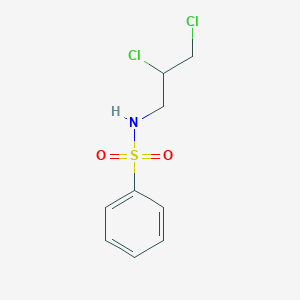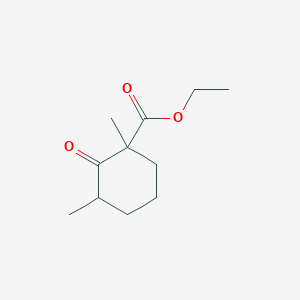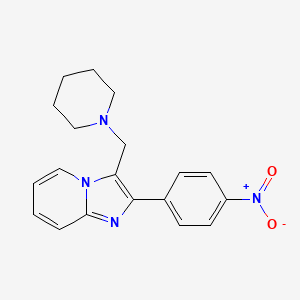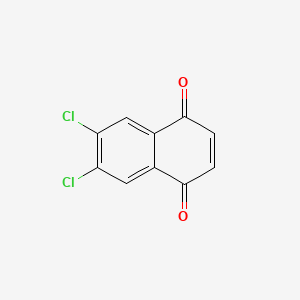
6,7-Dichloronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloronaphthalene-1,4-dione is a chemical compound belonging to the quinone family. Quinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the naphthalene ring and a quinone moiety at the 1,4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,7-Dichloronaphthalene-1,4-dione can be synthesized through the chlorination of naphthalene-1,4-dione. The chlorination process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in a suitable solvent like acetic acid or nitrobenzene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of naphthalene-1,4-dione in large reactors, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Dichloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used as a photosensitizer in dye-sensitized solar cells and as an intermediate in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 6,7-Dichloronaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is responsible for its antimicrobial and anticancer properties. The molecular targets include cellular enzymes and DNA, leading to cell death through oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloronaphthalene-1,4-dione
- 2,6-Dichloronaphthalene-1,4-dione
- 2-Chloro-3-(pyridine-2-ylmethyl)amino-naphthalene-1,4-dione
Uniqueness
6,7-Dichloronaphthalene-1,4-dione is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct redox properties and a different spectrum of biological activities .
Propriétés
Numéro CAS |
577-67-3 |
|---|---|
Formule moléculaire |
C10H4Cl2O2 |
Poids moléculaire |
227.04 g/mol |
Nom IUPAC |
6,7-dichloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4Cl2O2/c11-7-3-5-6(4-8(7)12)10(14)2-1-9(5)13/h1-4H |
Clé InChI |
WHCHEHXXUJTVHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


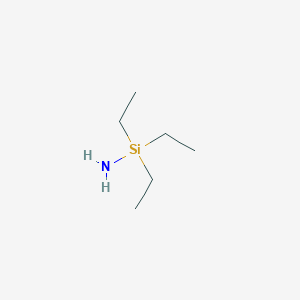
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
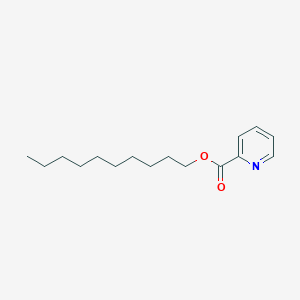
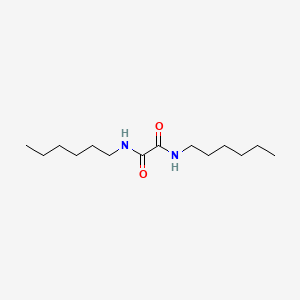
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)

![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
